Deglycobleomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

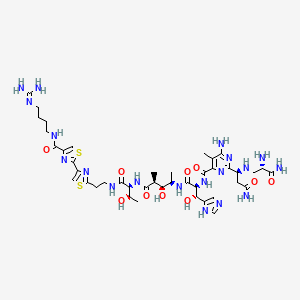

Deglycobleomycin, also known as this compound, is a useful research compound. Its molecular formula is C42H63N19O10S2 and its molecular weight is 1058.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

1. Reduced Toxicity in Animal Models

Research has indicated that deglycobleomycin exhibits significant antitumor activity without the pronounced lung toxicity seen with standard bleomycin. In a study involving mouse models of leukemia, melanoma, and Hodgkin’s lymphoma, administration of this compound at effective doses did not result in lung damage or oxidative stress, which are common adverse effects associated with bleomycin treatment . This finding suggests that this compound could serve as a safer alternative in clinical settings.

2. Mechanism of Action

The mechanism by which this compound exerts its antitumor effects involves DNA cleavage. Studies have demonstrated that while this compound retains the ability to cleave DNA, it does so with altered sequence selectivity compared to bleomycin. For instance, it shows less pronounced cleavage at GpA sites but maintains effective cleavage at other sites . This selective action may enhance its therapeutic efficacy while reducing off-target effects.

Case Study 1: Efficacy Against Specific Tumors

In a comparative study, this compound was evaluated alongside traditional bleomycin for its effectiveness against various cancer cell lines. The results indicated that while both compounds exhibited cytotoxic effects, this compound's reduced side effects made it preferable for further clinical exploration .

Case Study 2: DNA Cleavage Studies

A biochemical evaluation involving a library of this compound derivatives highlighted the structural elements critical for DNA and RNA cleavage. These studies revealed that modifications to the thiazole moiety influenced both the potency and selectivity of DNA interactions . Such insights are crucial for developing new analogs with improved therapeutic profiles.

Comparative Data Table

| Property | Bleomycin | This compound |

|---|---|---|

| Chemical Structure | Contains sugar moiety | Deglycosylated |

| Pulmonary Toxicity | High (20% incidence) | Low (no observed toxicity in mice) |

| DNA Cleavage Efficiency | High at specific sites | Altered efficiency; less at GpA |

| Clinical Applications | Used in various cancers | Potential safer alternative |

Análisis De Reacciones Químicas

Preparation of Deglycobleomycin

This compound can be prepared through the mild acid hydrolysis of bleomycin . Under acidic conditions, bonds like carboxamides and glycosides are easily hydrolyzed . Oxidative degradation methods to obtain this compound have been unsuccessful due to the concurrent degradation of the peptide part of the molecule .

DNA Interactions and Cleavage

This compound binds to and degrades self-complementary oligonucleotides in a sequence-selective manner . The absence of the carbohydrate moiety in this compound reduces its DNA cleavage efficiency compared to bleomycin . Studies have explored the creation of this compound analogs with the aim of enhancing DNA cleavage activity, but to date, none have demonstrated significantly enhanced activity compared to the parent molecule .

Spectroscopic Analysis

1H-NMR Spectroscopy

The 1H-NMR spectrum of this compound indicates the absence of the sugar moiety, with all signals assignable through 1H-1H decoupling studies .

13C-NMR Spectroscopy

A comparison of 13C-NMR chemical shifts between this compound B2 and bleomycin B2 showed that the chemical shifts of the six carbons in the side chain at the 2-position of the pyrimidine ring were nearly identical. This suggests that the side chain's structure in the aglycone is the same as in the starting bleomycin. Additionally, the chemical shifts of 18 carbons within the C-terminal tripeptide moiety were essentially the same in both spectra .

The most significant differences in chemical shifts were observed in the β-hydroxyhistidine moiety, which is the sugar attachment point in bleomycin. Changes were also noted in the neighboring pyrimidine and 4-amino-3-hydroxy-2-methylpentanoic acid moieties .

The following table shows a comparison of 13C-NMR chemical shifts of this compound B2 and bleomycin B2 :

| Carbon | Deglyco-BLM B2 | Bleomycin B2 |

|---|---|---|

| I-CO | 172.7 | 172.3 |

| I-ß-CH | 67.9 | 67.9 |

| I-α-CH | 59.9 | 59.9 |

| I-CH3 | 19.8 | 19.8 |

| I | 176.9 | 176.8 |

| II-ß-CO | 168.4 | 168.4 |

| II-2 | 166.3 | 166.2 |

| II-4 | 165.1 | 165.1 |

| II-6 | 154.3 | 154.3 |

| II-5 | 104.0 | 104.0 |

| II-CH | 57.6 | 57.6 |

| II-CH3 | 20.3 | 20.3 |

| III-CO | 173.1 | 173.1 |

| III-ß-CH | 47.8 | 47.8 |

| III-γ-CH | 43.4 | 43.4 |

| III-α-CH | 54.6 | 54.6 |

| III-γ-CH3 | 16.7 | 16.7 |

| III-α-CH3 | 13.9 | 13.9 |

| IV-CO | 172.3 | 172.4 |

| IV-2 | 132.1 | 135.0 |

Impact on DNA Methylation

DNA methylation reduces the binding and cleavage activity of bleomycin .

Propiedades

Número CAS |

78314-57-5 |

|---|---|

Fórmula molecular |

C42H63N19O10S2 |

Peso molecular |

1058.2 g/mol |

Nombre IUPAC |

2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-N-[4-(diaminomethylideneamino)butyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C42H63N19O10S2/c1-17-28(58-35(61-33(17)45)22(11-26(44)63)53-12-21(43)34(46)66)39(70)60-30(32(65)23-13-49-16-54-23)40(71)55-19(3)31(64)18(2)36(67)59-29(20(4)62)38(69)51-10-7-27-56-25(15-72-27)41-57-24(14-73-41)37(68)50-8-5-6-9-52-42(47)48/h13-16,18-22,29-32,53,62,64-65H,5-12,43H2,1-4H3,(H2,44,63)(H2,46,66)(H,49,54)(H,50,68)(H,51,69)(H,55,71)(H,59,67)(H,60,70)(H2,45,58,61)(H4,47,48,52)/t18-,19+,20+,21-,22-,29-,30-,31-,32-/m0/s1 |

Clave InChI |

VVWRHPJZHGLPMJ-OBHZIMKNSA-N |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O |

SMILES isomérico |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O |

SMILES canónico |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O |

Key on ui other cas no. |

78314-57-5 |

Sinónimos |

deglyco-bleomycin deglyco-bleomycin B2 deglycobleomycin deglycobleomycin A2 deglycosylated BLM deglycosylated-bleomycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.